

Application Note: RNA Structure Pro-bing with Dimethyl Sulfate (DMS)

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Compound of Interest

Compound Name: Dimethyl sulfate

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A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RNA molecules are fundamental players in a vast array of biological processes, where their function is intrinsically linked to their intricate three-dimensional structures.[1][2] Understanding these structures is paramount for deciphering gene regulation, elucidating disease mechanisms, and developing targeted therapeutics. **Dimethyl sulfate** (DMS) probing, coupled with high-throughput sequencing (a technique often called DMS-seq or DMS-MaPseq), has emerged as a powerful and widely used method for analyzing RNA structure with single-nucleotide resolution, both in vitro and within the complex environment of a living cell (in vivo). [3][4][5]

This application note provides a comprehensive, step-by-step guide to performing RNA structure probing using DMS, tailored for researchers in academia and industry.

Principle of the Method

DMS is a small, cell-permeable chemical probe that methylates the Watson-Crick face of unpaired nucleotides.[6][7] Specifically, it modifies the N1 position of adenine (A) and the N3 position of cytosine (C).[1][8] These positions are typically involved in base-pairing; therefore, DMS modification serves as a direct report of nucleotide accessibility, indicating single-stranded or non-canonically paired regions.[1][9]

The sites of methylation are then identified using a technique called mutational profiling (MaP). During reverse transcription (RT), specialized enzymes like Thermostable Group II Intron Reverse Transcriptase (TGIRT-III) read through the methylated bases, introducing mutations (mismatches) into the resulting complementary DNA (cDNA).[7][10][11] High-throughput sequencing of this cDNA library reveals the precise locations of these mutations, which correspond to the accessible A and C bases in the original RNA molecule.[1] This mutational approach provides a high signal-to-noise ratio and allows for the analysis of multiple modifications on a single RNA molecule.[2][10][12]

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Applications in Research and Drug Development

DMS probing is a versatile technique with broad applications:

- **Genome-wide Structure Mapping:** Elucidating the in vivo structurome of entire transcriptomes.[4][12]
- **RNA-Protein Interaction Studies:** Identifying how RNA-binding proteins (RBPs) remodel RNA structures.
- **Drug Discovery:** Assessing how small molecules bind to and alter the structure of target RNAs.
- **Viral RNA Biology:** Investigating the structure of viral genomes and their interactions with host factors, which is critical for developing antiviral therapies.[2]
- **Splicing and Translation Regulation:** Understanding how RNA structure governs pre-mRNA splicing and the initiation of translation.[10]
- **Non-coding RNA Function:** Characterizing the functional structures of long non-coding RNAs (lncRNAs) and other regulatory RNAs.[3]

Experimental Protocols

Safety First: **Dimethyl Sulfate** (DMS) is highly toxic, carcinogenic, and readily absorbed through the skin.^[8] All steps involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double-layered nitrile gloves, a lab coat, and eye protection.^{[8][12][13]} Consult your institution's safety guidelines for handling and waste disposal.^[8]

In Vivo DMS Treatment of Mammalian Cells

This protocol is adapted for adherent or suspension cells.

- Cell Culture: Grow cells to a log phase of approximately 70-80% confluency. For a typical experiment, 5-10 million cells are sufficient.
- DMS Modification:
 - For adherent cells: Remove the growth medium and wash cells once with pre-warmed PBS. Add fresh, pre-warmed culture medium containing the desired final concentration of DMS (typically 0.5% - 2% v/v).
 - For suspension cells: Pellet cells by centrifugation, resuspend in fresh, pre-warmed medium containing DMS.
 - Incubate at 37°C for 2-6 minutes. The optimal time and concentration should be determined empirically.^[6]
- Quenching:
 - To stop the reaction, add a quenching buffer containing a high concentration of β -mercaptoethanol (BME) (e.g., final concentration of 20-30%).^{[6][10]} BME rapidly neutralizes DMS.
 - Place cells on ice immediately.
- Cell Lysis and RNA Extraction:
 - Harvest the cells by scraping (adherent) or centrifugation (suspension).

- Immediately proceed to total RNA extraction using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.[6] Hot acid phenol extraction can also be used.[10]

In Vitro DMS Treatment of Purified RNA

This protocol is for probing the structure of RNA folded in vitro.

- RNA Refolding:
 - In a 5 μ L volume, denature 10 pmol of RNA at 90°C for 4 minutes, then snap-cool on ice for 3 minutes.[9][14]
 - Add a folding buffer (e.g., sodium cacodylate) and $MgCl_2$ to the desired final concentrations.[9][14][15]
 - Allow the RNA to fold at room temperature for 30 minutes.[9][14]
- DMS Modification:
 - Prepare a fresh DMS solution (e.g., 15 μ L DMS in 85 μ L 100% ethanol).[9][14][15]
 - Add a small volume of the DMS solution to the folded RNA and incubate for a defined period (e.g., 6 minutes).[1][15] The goal is to achieve less than one modification per molecule.[8]
- Quenching and Purification:
 - Quench the reaction by adding BME.[15]
 - Purify the modified RNA using an RNA cleanup kit or ethanol precipitation to remove DMS and salts.[15]

Parameter	In Vivo Probing (Mammalian Cells)	In Vitro Probing (Purified RNA)	References
Starting Material	5-10 million cells	~1-10 pmol RNA	[10],[9]
DMS Concentration	0.5% - 2.5% (v/v) in media	Diluted in ethanol; final reaction conc. 7.5-60 mM	[6],[16],[7]
Incubation Time	2-6 minutes at 37°C	6-20 minutes at room temperature	[6],[16],[15]
Quenching Agent	β -mercaptoethanol (BME) or isoamyl alcohol/BME mix	β -mercaptoethanol (BME)	[10],[15]

Library Preparation (DMS-MaPseq)

The following steps are critical for converting DMS modifications into sequencing libraries.

- DNase Treatment: Remove any contaminating genomic DNA from the RNA sample using TURBO DNase.[6]
- (Optional) rRNA Depletion: For transcriptome-wide studies, it is crucial to remove abundant ribosomal RNA (rRNA) using commercial kits (e.g., Ribo-Zero).[4]
- RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., 150-250 nucleotides) using chemical (e.g., Zn^{2+} -based) or enzymatic methods.[10]
- Reverse Transcription with Mutational Readout:
 - This is the key step of DMS-MaPseq. Use a thermostable group II intron reverse transcriptase (TGIRT-III) or a specially conditioned SuperScript II with Mn^{2+} instead of Mg^{2+} . [10][17]
 - These conditions promote the RT enzyme to "read through" the methylated base and incorporate a mismatched nucleotide in the cDNA.[10]

- Library Construction: Proceed with a standard next-generation sequencing (NGS) library preparation protocol. This typically involves:
 - Second-strand synthesis
 - End repair and A-tailing
 - Adapter ligation
 - PCR amplification

Data Analysis Workflow

- Read Processing: Trim adapter sequences and low-quality bases from the raw sequencing reads.
- Alignment: Align the processed reads to the reference genome or transcriptome.
- Mutation Counting: Use specialized software (e.g., ShapeMapper, DREEM) to count the number of mismatches at each nucleotide position relative to the reference sequence.[\[6\]](#)[\[7\]](#)
- Reactivity Calculation: Calculate a "DMS reactivity" score for each nucleotide. This is typically the ratio of mutation counts at a position to the total read coverage at that position. A high score indicates a flexible, single-stranded nucleotide.
- Structure Modeling: Use the calculated reactivity scores as pseudo-energy constraints in RNA structure prediction algorithms (e.g., RNAstructure, ViennaRNA) to generate experimentally-informed secondary structure models.[\[14\]](#)

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Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low Mutation Rate	- Degraded DMS (oxidized).- Insufficient DMS concentration or time.- Inefficient reverse transcription.	- Use a fresh aliquot of DMS. [12][13]- Optimize DMS concentration and incubation time.- Ensure high-quality RNA and use recommended RT enzymes (e.g., TGIRT-III).
High Background Mutations (in no-DMS control)	- Low-fidelity reverse transcriptase.- Poor quality RNA sample.- Sequencing errors.	- Use a high-fidelity RT for control libraries if possible.- Ensure RNA integrity (RIN > 7).- Increase sequencing depth to distinguish signal from noise.
3' End Bias	- RNA degradation.- Inefficient reverse transcription of long fragments.	- Handle RNA carefully to prevent degradation.- Ensure proper RNA fragmentation to an optimal size range.- Consider using random hexamers for priming.[5]
Low Library Complexity	- Insufficient starting material.- Over-amplification during PCR.	- Start with the recommended amount of RNA (e.g., 2-10 µg for genome-wide).[4][10]- Optimize PCR cycle number to avoid introducing bias.

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